molecular formula C9H14ClN3O2 B6201528 methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride CAS No. 2751620-95-6

methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride

Cat. No. B6201528
CAS RN: 2751620-95-6
M. Wt: 231.7
InChI Key:
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Description

Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride (MATE), also known as methyl 3-aminotetrahydro-1H-indazole-7-carboxylate hydrochloride, is a synthetic compound that has been used for various scientific research applications. MATE is a derivative of the naturally occurring indazole and is structurally related to the neurotransmitter serotonin. MATE has been studied for its possible therapeutic effects in the treatment of various neurological and psychiatric disorders, as well as its potential as an anti-inflammatory agent.

Scientific Research Applications

MATE has been studied extensively for its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and bipolar disorder. MATE has also been studied as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases. MATE has also been studied for its potential as an antidepressant and anxiolytic, as well as its potential to reduce pain and improve cognitive function.

Mechanism of Action

MATE is thought to act as a serotonin receptor agonist, meaning that it binds to serotonin receptors in the brain and activates them. This activation of serotonin receptors is thought to be responsible for the therapeutic effects of MATE, as it is believed to increase the levels of serotonin in the brain, which is known to have antidepressant and anxiolytic effects. MATE has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MATE has been found to have a number of biochemical and physiological effects. MATE has been found to increase the levels of serotonin in the brain, which is known to have antidepressant and anxiolytic effects. MATE has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MATE has been found to reduce pain and improve cognitive function.

Advantages and Limitations for Lab Experiments

MATE has several advantages for lab experiments. MATE is easy to synthesize, and the reaction yields a high yield of the desired product. Additionally, MATE has been found to have a number of biochemical and physiological effects, which makes it a useful tool for studying the effects of serotonin and inflammation in the body. However, MATE can be toxic at high doses, so it is important to use caution when working with it in a lab setting.

Future Directions

There are a number of potential future directions for research on MATE. One potential direction is to further investigate the therapeutic effects of MATE in the treatment of various neurological and psychiatric disorders. Additionally, further research could be done on the biochemical and physiological effects of MATE, such as its potential to reduce inflammation and improve cognitive function. Additionally, further research could be done to develop new methods of synthesizing MATE, as well as to develop new methods of delivering MATE to the body. Finally, further research could be done to investigate the potential side effects of MATE, as well as to determine the optimal dosage and duration of treatment for different conditions.

Synthesis Methods

MATE can be synthesized by reacting a substituted indazole with an alkylating agent, such as methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride iodide, in the presence of a base, such as sodium hydroxide. This reaction yields a methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochlorideated indazole, which can then be reacted with hydrochloric acid to yield MATE hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride involves the reaction of 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid with methanol and hydrochloric acid to form the desired product.", "Starting Materials": [ "3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain the desired product, methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride." ] }

CAS RN

2751620-95-6

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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